molecular formula C17H16N2O2S B5553778 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethylphenyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B5553778
M. Wt: 312.4 g/mol
InChI Key: NLCURTUHLHDKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethylphenyl)acetamide often involves reactions that combine various precursors to form the desired benzoxazole and acetamide functionalities. For instance, Duran and Canbaz (2013) detailed the synthesis of drug precursors by reacting imidazole derivatives with chloroacetamide compounds, showcasing a methodology that could be adapted for synthesizing compounds with structures similar to our compound of interest (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by spectroscopic techniques such as NMR, FTIR, and mass spectroscopy. These methods provide detailed information on the molecular skeleton, functional groups, and the overall geometry of the molecule. For example, the work by El-Azab et al. (2016) used FT-IR and FT-Raman spectroscopy alongside DFT calculations to study the structure and vibrational properties of a similar compound (El-Azab et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving benzoxazole derivatives can be diverse, ranging from substitution reactions to the formation of complexes with metals. These reactions often exploit the nucleophilic sites on the molecule for various transformations. The study by Turan-Zitouni et al. (2007) on synthesizing antimicrobial acetamide derivatives provides insights into the reactivity of benzoxazole-containing compounds (Turan-Zitouni et al., 2007).

Physical Properties Analysis

The physical properties of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethylphenyl)acetamide, such as melting point, solubility, and crystalline form, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications.

Chemical Properties Analysis

The chemical properties, including acidity (pKa), stability, and reactivity towards other chemicals, are fundamental aspects of benzoxazole derivatives. The pKa determination of related compounds, as discussed by Duran and Canbaz (2013), highlights the importance of understanding the acidic and basic nature of these molecules for their potential application in drug design (Duran & Canbaz, 2013).

Scientific Research Applications

Background

2-(1,3-Benzoxazol-2-ylthio)-N-(2,5-dimethylphenyl)acetamide represents a class of organic compounds known for their versatile chemical structures and significant pharmacological properties. While the specific compound was not directly found in the reviewed literature, related compounds, particularly benzoxazoles and acetamides, have been extensively studied for their biological activities and potential therapeutic applications. This review focuses on the broader scientific research applications of benzoxazoles and acetamides to provide insights into the potential fields of study and application for 2-(1,3-Benzoxazol-2-ylthio)-N-(2,5-dimethylphenyl)acetamide.

Therapeutic Potential and Biological Activities

Benzoxazoles and acetamides, by extension, potentially similar compounds like 2-(1,3-Benzoxazol-2-ylthio)-N-(2,5-dimethylphenyl)acetamide, have been identified for their therapeutic potential across various medical fields. Kamal et al. (2015) highlighted the significance of benzothiazoles, a closely related class to benzoxazoles, in pharmaceutical applications, noting their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The review emphasized the potential of the benzothiazole scaffold in designing new chemotherapeutic agents, with some benzothiazole derivatives already in clinical use for treating diseases and disorders (Kamal, Hussaini, & Malik, 2015).

Antimicrobial Applications

The search for new antimicrobial compounds is critical due to the rising resistance to existing antibiotics. De Bruijn et al. (2018) reviewed the antimicrobial potential of benzoxazinoids (a class that shares a core structure with benzoxazoles), emphasizing their role in plant defense and potential as scaffolds for developing new antimicrobial agents. While natural benzoxazinoids showed limited direct antimicrobial potency, their structural backbone is promising for synthetic modifications to enhance antimicrobial activity (De Bruijn, Gruppen, & Vincken, 2018).

Environmental Implications and Removal Technologies

The environmental occurrence and fate of pharmaceutical compounds, including acetamides, have become a concern. Vo et al. (2019) discussed the environmental presence of acetaminophen (a well-known acetamide) and its transformation into potentially toxic intermediates. The review called for advanced water treatment technologies to address the environmental impact of such compounds, highlighting the broader implications of acetamide derivatives in environmental health (Vo et al., 2019).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-7-8-12(2)14(9-11)18-16(20)10-22-17-19-13-5-3-4-6-15(13)21-17/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCURTUHLHDKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.